molecular formula C10H17NO2 B13207174 Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate

Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate

Cat. No.: B13207174
M. Wt: 183.25 g/mol
InChI Key: SBCXYKRFLAZHRC-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-azaspiro[34]octane-1-carboxylate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound has a spiro connection between a six-membered ring and a four-membered ring, with a methyl group and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired spiro compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.

    Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its unique structural features that may offer new therapeutic options.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways involved in cancer .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 6-methyl-2-azaspiro[3.4]octane-3-carboxylate

InChI

InChI=1S/C10H17NO2/c1-7-3-4-10(5-7)6-11-8(10)9(12)13-2/h7-8,11H,3-6H2,1-2H3

InChI Key

SBCXYKRFLAZHRC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)CNC2C(=O)OC

Origin of Product

United States

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